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This technical guide provides an in-depth overview of the target validation for Glutaminase C
(GAC), a critical enzyme in cancer metabolism, with a focus on the potent and selective
inhibitor, Telaglenastat (formerly CB-839). This document details the preclinical and clinical
evidence supporting GAC as a therapeutic target, outlines key experimental protocols for its
investigation, and presents relevant signaling pathways and workflows.

Introduction: The Role of Glutaminase C in Cancer
Metabolism

Many cancer cells exhibit a metabolic reprogramming, characterized by an increased
dependence on glutamine for survival and proliferation, a phenomenon often termed "glutamine
addiction".[1] Glutaminase C (GAC), a splice variant of the kidney-type glutaminase (GLS1), is
a mitochondrial enzyme that catalyzes the first and rate-limiting step in glutaminolysis: the
conversion of glutamine to glutamate.[2][3] Glutamate is subsequently converted to the
tricarboxylic acid (TCA) cycle intermediate a-ketoglutarate, which fuels energy production,
biosynthesis of macromolecules, and the production of the antioxidant glutathione.[2][4]
Upregulation of GAC is observed in various tumor types, and its inhibition presents a promising
therapeutic strategy to selectively target cancer cells.[4][5]

Telaglenastat (CB-839) is a first-in-class, oral, potent, and selective inhibitor of GAC that has
been extensively evaluated in preclinical and clinical settings.[6][7] It exhibits a noncompetitive
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and slowly reversible binding mode, distinct from other glutaminase inhibitors like BPTES.[8]

This guide will explore the validation of GAC as a therapeutic target, using Telaglenastat as a

primary example.

Quantitative Data Summary

The following tables summarize key quantitative data for Telaglenastat (CB-839) from various

preclinical and clinical studies.

Table 1: Preclinical Activity of Telaglenastat (CB-839)

Parameter

Cell Line/Model

Value

Reference

Biochemical IC50

Recombinant Human
GAC

< 50 nmol/L (after 21

hr preincubation)

[8]

Triple-Negative Breast

Antiproliferative IC50 Cancer (TNBC) Cell 2 - 300 nmol/L [8]
Lines

Receptor-Positive

Breast Cancer Cell > 1 pmol/L [8]

Lines

Castrate-Resistant

Prostate Cancer <0.1-2uM [9]

(CRPC) Cell Lines

Glutamine
HCC1806 (TNBC) ~50 nmol/L [8]

Consumption IC50

Ki (vs. BPTES)

Recombinant Human
GAC

At least 13-fold lower
than BPTES

[8]

Table 2: Clinical Efficacy of Telaglenastat (CB-839) in Combination Therapies
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o Combinatio Efficacy
Indication Phase . Value Reference
n Agent Metric
Metastatic ) 3.8 months
Median
Renal Cell ) Phase Il ) (vs. 1.9
) Everolimus Progression- ) [7]
Carcinoma (ENTRATA) ) months with
Free Survival
(mRCC) placebo)
Overall
mRCC Cabozantinib  Phase | Response 42% [10]
Rate (ORR)
Disease
Control Rate 100% [10]
(DCR)
Triple-
Negative
) Phase I N Favorable
Breast Paclitaxel ) Not specified S [11]
(Interim) initial findings
Cancer
(TNBC)
Advanced
Myelodysplas o Phase Il N Favorable
) Azacitidine ) Not specified S [11]
tic Syndrome (Interim) initial findings
(MDS)
KRAS-
mutated
Preclinical
Colorectal & o )
Palbociclib Phase I/l Ongoing synergy [12]
Non-Small
observed
Cell Lung
Cancer
Metastatic
] 8.4% (across
Melanoma, Nivolumab Phase I/l ORR [13]
all cohorts)
RCC, NSCLC

Signaling Pathways and Regulatory Mechanisms
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The expression and activity of GAC are influenced by various oncogenic signaling pathways.

Understanding these connections is crucial for identifying patient populations that may benefit

from GAC inhibition.
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Caption: Key oncogenic pathways regulating GAC and its downstream metabolic functions.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are

generalized and should be optimized for specific cell lines and experimental conditions.

In Vitro Cell Proliferation Assay

This assay determines the effect of GAC inhibition on cancer cell growth.
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Materials:

e Cancer cell line of interest

o Complete cell culture medium

o Telaglenastat (CB-839) or other GAC inhibitors

o 96-well cell culture plates

o Cell viability reagent (e.g., CellTiter-Glo®)

o Plate reader

Procedure:

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere
overnight.

» Prepare serial dilutions of the GAC inhibitor in complete medium.

e Remove the existing medium from the cells and add the medium containing the GAC
inhibitor. Include a vehicle control (e.g., DMSO).

¢ Incubate the plate for a specified period (e.g., 72 hours).[8]
o Add the cell viability reagent to each well according to the manufacturer's instructions.
o Measure luminescence or absorbance using a plate reader.

» Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of
viable cells against the inhibitor concentration.

Glutaminase Activity Assay (Coupled Enzyme Assay)

This assay measures the enzymatic activity of GAC in cell lysates.

Materials:
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e Cell lysate containing GAC

¢ L-glutamine (substrate)

e Glutamate dehydrogenase (GDH)

e [B-Nicotinamide adenine dinucleotide (NAD+)

e Assay buffer (e.g., 50 mM Tris-HCI, pH 8.6)

o 96-well clear, flat-bottom microplate

e Spectrophotometer

Procedure:

Prepare cell lysates from control and inhibitor-treated cells.
e In a 96-well plate, add the cell lysate to the assay buffer.

o |f testing direct inhibition, pre-incubate the lysate with the GAC inhibitor for a specified time
(e.g., 15-60 minutes).[8][14]

« Initiate the reaction by adding a master mix containing L-glutamine, NAD+, and GDH.[14]

o Immediately measure the increase in absorbance at 340 nm over time, which corresponds to
the production of NADH.

o Calculate the rate of reaction (enzyme activity) from the linear phase of the absorbance
curve.

Metabolic Flux Analysis

This technique traces the fate of stable isotope-labeled nutrients (e.g., 33C-glutamine) to
quantify metabolic pathway activity.

Materials:

e Cancer cell line
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e Culture medium with and without 13C-labeled glutamine

e GAC inhibitor

 Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

e Culture cells in the presence or absence of the GAC inhibitor for a defined period (e.g., 8
hours).[15]

» Replace the medium with medium containing 13C-labeled glutamine and incubate for various
time points (e.g., 0, 3, 6, 12 hours).[15]

» Harvest the cells and quench metabolism rapidly (e.g., with cold methanol).

o Extract intracellular metabolites.

e Analyze the extracts by LC-MS to determine the incorporation of 13C into downstream
metabolites of glutamine (e.g., glutamate, a-ketoglutarate, other TCA cycle intermediates).

o Calculate the relative or absolute metabolic fluxes through the glutaminolysis pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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oncology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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